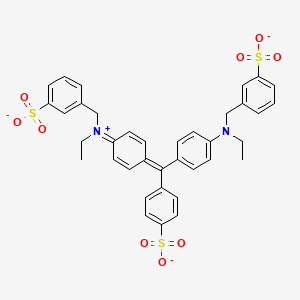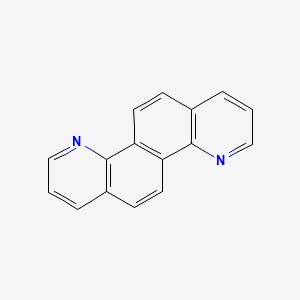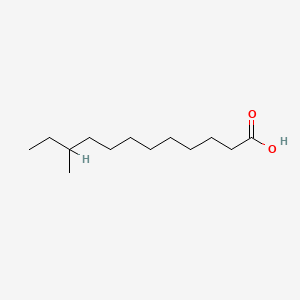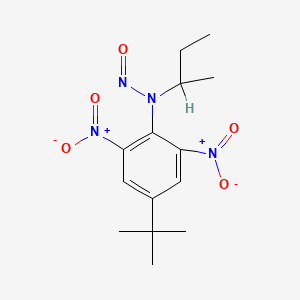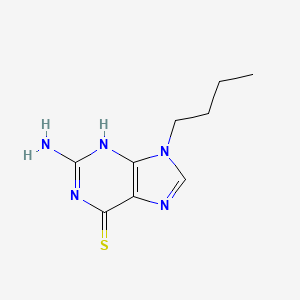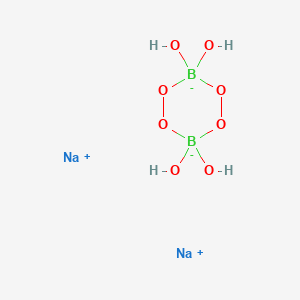
Disodium tetrahydroxidodi-mu-peroxido-diborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium perborate is an inorganic sodium salt. It has a role as a bleaching agent. It contains a perborate(2-).
Aplicaciones Científicas De Investigación
Peroxo Complexes and Their Applications
Peroxo complexes, including those of vanadium and molybdenum, are studied for their significant roles across various chemical reactions and potential applications in biochemistry and materials science. These complexes are known for their oxidative properties, catalyzing reactions like epoxidation and hydroxylation, and have been explored for their insulin mimetic and antitumor activities. For example, peroxidovanadium compounds have been researched for their bioinorganic chemistry, focusing on their role in vanadium-dependent enzymes and their pharmacological properties, including insulin mimetic and antitumor activities (Schwendt et al., 2016). Similarly, oxido-peroxido molybdenum(VI) complexes have been utilized in catalytic systems for the oxidation of various organic compounds, highlighting their versatility in chemical synthesis (Amini et al., 2013).
Structural and Spectroscopic Insights
The structural and spectroscopic characterization of peroxo complexes provides fundamental insights into their behavior and interaction mechanisms. For instance, the study of diiron(III) peroxo complexes as models for non-heme diiron proteins sheds light on the structural basis of their reactivity and potential applications in mimicking biological processes (Zhang et al., 2005). These insights are crucial for designing and synthesizing new compounds with tailored properties for specific applications.
Propiedades
| 15120-21-5 | |
Fórmula molecular |
B2H4Na2O8 |
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
disodium;3,3,6,6-tetrahydroxy-1,2,4,5-tetraoxa-3,6-diboranuidacyclohexane |
InChI |
InChI=1S/B2H4O8.2Na/c3-1(4)7-9-2(5,6)10-8-1;;/h3-6H;;/q-2;2*+1 |
Clave InChI |
JBUKJLNBQDQXLI-UHFFFAOYSA-N |
SMILES |
[B-]1(OO[B-](OO1)(O)O)(O)O.[Na+].[Na+] |
SMILES canónico |
[B-]1(OO[B-](OO1)(O)O)(O)O.[Na+].[Na+] |
Pictogramas |
Oxidizer; Corrosive; Acute Toxic; Irritant; Health Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B1230786.png)
![N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide](/img/structure/B1230787.png)
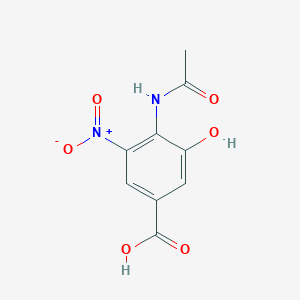


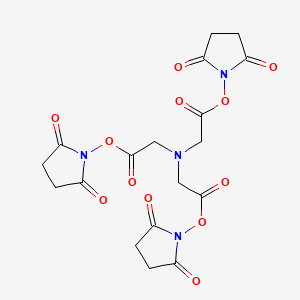

![N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B1230797.png)
